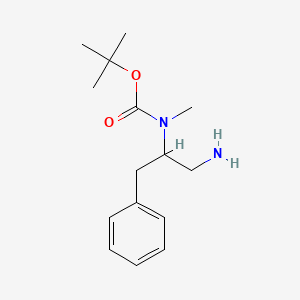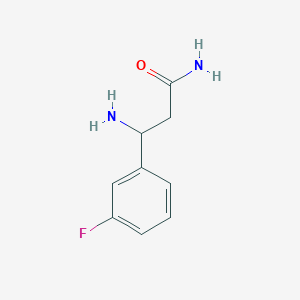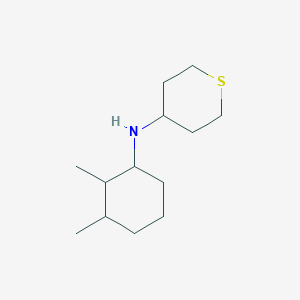amine](/img/structure/B13275537.png)
[(3-Fluorophenyl)methyl](4-methoxybutyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluorophenyl)methylamine is a chemical compound with the molecular formula C12H18FNO and a molecular weight of 211.28 g/mol . This compound is used primarily for research purposes and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorophenyl)methylamine typically involves the reaction of 3-fluorobenzyl chloride with 4-methoxybutylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the principles of organic synthesis and reaction optimization would apply to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Fluorophenyl)methylamine can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols .
Scientific Research Applications
(3-Fluorophenyl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and for drug discovery research.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action for (3-Fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to its target, thereby modulating its biological activity. The methoxybutyl group can influence the compound’s solubility and membrane permeability, affecting its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-2-methylphenyl)methylamine
- (3-Fluorophenyl)methylamine
- (3-Fluorophenyl)methylamine
Uniqueness
(3-Fluorophenyl)methylamine is unique due to the presence of both a fluorine atom and a methoxybutyl group. The fluorine atom enhances its binding affinity and stability, while the methoxybutyl group improves its solubility and membrane permeability. These properties make it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H18FNO |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-4-methoxybutan-1-amine |
InChI |
InChI=1S/C12H18FNO/c1-15-8-3-2-7-14-10-11-5-4-6-12(13)9-11/h4-6,9,14H,2-3,7-8,10H2,1H3 |
InChI Key |
UWEZJTCGXBKHGM-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCNCC1=CC(=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Cyclopropyl-7-methylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13275464.png)




![3-[(3,4-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13275497.png)
![4-({[5-(Hydroxymethyl)furan-2-yl]methyl}amino)butan-2-ol](/img/structure/B13275499.png)


![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxy-4-methylpentanoic acid](/img/structure/B13275518.png)
![2-[(4-Amino-5-methylpyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13275525.png)

![1-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutan-1-amine dihydrochloride](/img/structure/B13275538.png)
